molecular formula C10H7ClN2O2 B2975433 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1249600-37-0

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2975433
CAS No.: 1249600-37-0
M. Wt: 222.63
InChI Key: DFAREVWQTCPEIJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is subsequently carboxylated to yield the final product. The reaction conditions often include heating the mixture to around 100-120°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-2-methyl-1H-imidazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

Comparison: 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the position of the carboxylic acid group can significantly influence its binding affinity to enzymes and receptors .

Properties

IUPAC Name

1-(2-chlorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAREVWQTCPEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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